molecular formula C20H16N2O2S B2812254 4-cyano-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1797965-76-4

4-cyano-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B2812254
CAS No.: 1797965-76-4
M. Wt: 348.42
InChI Key: XAUARORNYIISSU-UHFFFAOYSA-N
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Description

4-cyano-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide (CAS 1797965-76-4) is a synthetic organic compound with a molecular formula of C20H16N2O2S and a molecular weight of 348.4 g/mol . Its structure features a benzamide core substituted with a cyano group, linked via a methylene bridge to a thiophene ring which is further functionalized with a hydroxy(phenyl)methyl group. This combination of heteroaromatic and amide functionalities is often explored in medicinal chemistry for developing pharmacologically active molecules. While specific biological data for this compound is limited in public literature, its structural framework shares characteristics with molecules investigated for various therapeutic applications. Related benzamide and thiophene-containing compounds are frequently studied for their fungicidal activities, indicating a potential area of research for this chemical entity . Furthermore, similar molecular scaffolds incorporating metal-chelating pharmacophores have been researched as inhibitors of viral enzymes, such as HIV-1 integrase, suggesting its potential value in antiviral drug discovery programs . Researchers may find this compound useful as a building block or intermediate for the synthesis of more complex molecules, or as a probe for investigating structure-activity relationships in relevant biological systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyano-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c21-12-14-6-8-16(9-7-14)20(24)22-13-17-10-11-18(25-17)19(23)15-4-2-1-3-5-15/h1-11,19,23H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUARORNYIISSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with several benzamide-based heterocyclic derivatives. Key comparisons include:

Compound Name / ID Core Structure Key Substituents Functional Groups Present Reference
4-cyano-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide Benzamide-thiophene 5-(Hydroxy(phenyl)methyl)thiophen-2-yl, 4-cyano Cyano, amide, hydroxyphenyl, thiophene Target Compound
4-cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide (Q5D) Benzamide-thiophene Cyclopropyl, thiophen-2-ylmethyl, 4-cyano Cyano, amide, cyclopropyl, thiophene
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Benzamide-thiadiazole-isoxazole Isoxazole, phenyl-thiadiazole Amide, isoxazole, thiadiazole
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide Benzamide-thiazole 4-Methoxyphenyl, 4-methylphenyl-thiazole Methoxy, amide, thiazole
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-sulfonylphenyl Sulfonylphenyl, difluorophenyl-triazole Sulfonyl, triazole, thione

Key Structural Differences :

  • Compound 6 () replaces the thiophene with a thiadiazole-isoxazole system, increasing aromaticity and rigidity.
  • Triazoles [7–9] () feature sulfonyl and difluorophenyl groups, enhancing electron-withdrawing effects compared to the hydroxyphenyl group in the target compound.
Physicochemical Properties
Property Target Compound Q5D () Compound 6 () Triazoles [7–9] ()
Melting Point Not reported Not reported 160°C 200–290°C
IR Stretching Expected: O-H (~3200 cm⁻¹), C≡N (~2240 cm⁻¹) C≡N (~2240 cm⁻¹) C=O (1606 cm⁻¹) C=S (1247–1255 cm⁻¹)
Solubility Moderate (polar groups) Low (cyclopropyl) Low (aromatic cores) Moderate (sulfonyl groups)

Notes:

  • The hydroxyphenyl group in the target compound may improve aqueous solubility compared to Q5D’s cyclopropyl group.
  • Triazoles [7–9] exhibit higher thermal stability due to rigid heterocyclic cores .

Q & A

Basic Research Questions

Q. What are the key functional groups in 4-cyano-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide, and how do they influence its chemical reactivity?

  • Answer : The compound contains three critical functional groups:

  • Cyano group (-CN) : Enhances electrophilicity and participates in hydrogen bonding or dipole-dipole interactions, influencing binding affinity to biological targets .
  • Benzamide moiety : Provides a rigid aromatic scaffold, enabling π-π stacking interactions with proteins or enzymes .
  • Thiophene ring with hydroxymethyl substituent : The sulfur atom in thiophene contributes to electron-rich environments, while the hydroxymethyl group (-CH2OH) enables hydrogen bonding and metabolic modifications (e.g., glucuronidation) .
    • Methodological Insight : Use spectroscopic techniques (FT-IR, NMR) to confirm functional group presence and computational modeling (e.g., DFT) to predict reactivity.

Q. What synthetic routes are commonly employed for this compound?

  • Answer : A multi-step synthesis approach is typical:

Thiophene core modification : Introduce hydroxymethylphenyl groups via Friedel-Crafts alkylation or Suzuki coupling .

Benzamide formation : React 4-cyanobenzoic acid with the thiophene-derived amine using carbodiimide coupling agents (e.g., EDC/HOBt) .

Purification : Column chromatography or recrystallization to achieve >95% purity.

  • Critical Parameters : Optimize reaction temperature (60–80°C for coupling) and solvent polarity (e.g., DMF for amide bond formation) .

Advanced Research Questions

Q. How can conflicting pharmacological data for thiophene derivatives be reconciled when studying this compound’s bioactivity?

  • Answer : Thiophene-based compounds often exhibit broad but inconsistent activities (e.g., anticancer vs. anti-inflammatory). To resolve contradictions:

  • Target-specific assays : Use kinase profiling or receptor-binding assays to identify primary targets .
  • Metabolic stability tests : Evaluate cytochrome P450 interactions to rule out false negatives from rapid metabolism .
  • Structural analogs : Compare with simpler derivatives (e.g., 5-(hydroxymethyl)thiophene) to isolate the role of the benzamide-cyano ensemble .
    • Data Interpretation : Apply statistical models (e.g., PCA) to differentiate structure-activity relationships (SAR) from assay-specific artifacts.

Q. What experimental strategies are recommended to study the pharmacokinetics of this compound?

  • Answer : Key methodologies include:

  • In vitro metabolic stability : Incubate with liver microsomes to assess CYP-mediated degradation .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction .
  • BBB permeability : Employ MDCK-MDR1 cell monolayers to predict CNS penetration .
    • Advanced Tools : LC-MS/MS for quantification and molecular dynamics simulations to predict tissue distribution.

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Answer : Systematic modifications and assays:

  • Substitution on benzamide : Replace -CN with -NO2 or -CF3 to alter electron density and binding kinetics .
  • Thiophene ring modifications : Introduce halogens (e.g., Cl, F) to enhance metabolic stability .
  • Hydroxymethyl group : Convert to ester prodrugs for improved oral bioavailability .
    • Validation : Use X-ray crystallography or cryo-EM to resolve ligand-target complexes and guide SAR .

Key Considerations for Researchers

  • Toxicity Screening : Prioritize in vitro cytotoxicity (e.g., HepG2 cells) and in vivo zebrafish models for early-stage safety profiling .
  • Data Reproducibility : Validate findings across multiple assays (e.g., SPR vs. ITC for binding affinity) to mitigate platform-specific biases .

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